ETHYL 2-(2-{[(2E)-3-(4-NITROPHENYL)PROP-2-ENOYL]OXY}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Overview
Description
Ethyl 2-[(2-{[3-(4-nitrophenyl)acryloyl]oxy}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a molecular formula of C24H26N2O7S . This compound is characterized by its intricate structure, which includes a benzothiophene core, a nitrophenyl group, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[(2E)-3-(4-NITROPHENYL)PROP-2-ENOYL]OXY}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the nitrophenyl group, and the addition of the ester and amide functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-{[3-(4-nitrophenyl)acryloyl]oxy}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Ethyl 2-[(2-{[3-(4-nitrophenyl)acryloyl]oxy}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[(2E)-3-(4-NITROPHENYL)PROP-2-ENOYL]OXY}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The benzothiophene core may also play a role in the compound’s overall activity by stabilizing its interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives and nitrophenyl-containing molecules. Examples include:
Benzothiophene-2-carboxylate: A simpler benzothiophene derivative with similar core structure.
4-Nitrophenyl acetate: A nitrophenyl-containing ester with similar functional groups.
Uniqueness
Ethyl 2-[(2-{[3-(4-nitrophenyl)acryloyl]oxy}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a benzothiophene core, nitrophenyl group, and multiple functional groups
Properties
IUPAC Name |
ethyl 2-[2-[(E)-3-(4-nitrophenyl)prop-2-enoyl]oxybutanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O7S/c1-3-18(33-20(27)14-11-15-9-12-16(13-10-15)26(30)31)22(28)25-23-21(24(29)32-4-2)17-7-5-6-8-19(17)34-23/h9-14,18H,3-8H2,1-2H3,(H,25,28)/b14-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRCPIMJGDXWRP-SDNWHVSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC)OC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC)OC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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